
3-(2-Methoxyphenoxy)propan-1-amine
Overview
Description
3-(2-Methoxyphenoxy)propan-1-amine is a secondary amine with a propane backbone substituted at the third carbon by a 2-methoxyphenoxy group. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. Key physicochemical properties include a density of 1.04 g/cm³, boiling point of 283.5°C, and flash point of 136°C . The compound's structure combines a lipophilic aromatic moiety with a polar amine group, enabling interactions with biological targets such as adrenoceptors and ion channels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenoxy)propan-1-amine typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form 3-(2-methoxyphenoxy)propan-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
3-(2-Methoxyphenoxy)propan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structural analogs, focusing on substituent positions, electronic effects, and pharmacological profiles.
Positional Isomers: 3-Methoxy vs. 4-Methoxy Phenoxy Derivatives
- 3-(3-Methoxyphenoxy)propan-1-amine: The methoxy group at the 3-position on the phenyl ring reduces steric hindrance compared to the 2-position isomer. This minor structural change can alter receptor binding kinetics and solubility .
Ether vs. Thioether Linkages
- 3-(2-Methoxyphenylthio)propan-1-amine: Replacing the oxygen atom in the phenoxy group with sulfur increases lipophilicity and alters electronic distribution. This modification enhances membrane permeability but may reduce hydrogen-bonding capacity with polar receptor sites .
Pharmacological Data :
Compound | LogP | α₁-Adrenoceptor IC₅₀ (nM) |
---|---|---|
3-(2-Methoxyphenoxy)propan-1-amine | 2.1 | 15 ± 3 |
3-(2-Methoxyphenylthio)propan-1-amine | 3.4 | 42 ± 7 |
Propanolamine Derivatives
- (2R,S)-3-(2-(2-Methoxyphenoxy)ethylamino)propan-2-ol: Incorporates a hydroxyl group at the second carbon, enhancing water solubility and β-adrenoceptor affinity. This derivative demonstrated antiarrhythmic activity at 10 µM in vitro, attributed to β₁-adrenoceptor blockade .
Key Differences :
- Hydroxyl Group: Facilitates hydrogen bonding with serine residues in adrenoceptors, improving binding kinetics.
Carbazole and Aromatic Hybrids
- 3-(9H-Carbazol-4-yloxy)-N-[2-(2-methoxyphenoxy)ethyl]propan-1-amine: The carbazole moiety introduces π-π stacking interactions with hydrophobic receptor domains. This hybrid compound showed dual α₁/β₁-adrenoceptor antagonism (IC₅₀ = 8 nM and 12 nM, respectively) and antiarrhythmic effects in animal models .
Structure-Activity Insights :
- Carbazole Substitution : Increases molecular weight (~375 g/mol) and logP (~3.8), enhancing CNS penetration but reducing aqueous solubility.
- Synergistic Effects: Combines adrenoceptor blockade with ion channel modulation, a feature absent in simpler analogs .
Benzothiazole and Styryl Derivatives
- OX03393 (Benzothiazole analog): Replaces the methoxyphenoxy group with a benzothiazole ring. Despite similar amine positioning, OX03393 showed 50% lower potency in calcium channel assays compared to this compound, highlighting the critical role of the methoxyphenoxy group .
- OX03394 (Styryl-substituted analog) : Meta-substitution on the phenyl ring led to complete loss of activity , underscoring the necessity of ortho-methoxy positioning for target engagement .
Physicochemical Properties
Compound | Molecular Weight | Boiling Point (°C) | LogP |
---|---|---|---|
This compound | 181.23 | 283.5 | 2.1 |
3-(3-Methoxyphenoxy)propan-1-amine | 181.23 | 278.2 | 2.0 |
3-(Hexyloxy)propan-1-amine | 159.27 | 229.7 | 1.8 |
3-(9H-Carbazol-4-yloxy)propan-1-amine | 374.45 | >300 | 3.8 |
Biological Activity
3-(2-Methoxyphenoxy)propan-1-amine, also known as this compound hydrochloride, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₀H₁₅NO₂, with a molecular weight of approximately 179.24 g/mol. The compound features a methoxy-substituted phenoxy group linked to a propan-1-amine chain.
Synthesis Process:
The synthesis typically involves several steps:
- Formation of the Intermediate: Reaction of 2-methoxyphenol with epichlorohydrin produces 3-(2-methoxyphenoxy)propan-1-ol.
- Amination: The intermediate is treated with ammonia or an amine to yield the desired propan-1-amine.
- Hydrochloride Salt Formation: The amine is converted to its hydrochloride form using hydrochloric acid.
Antibacterial Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria. For instance, synthetic derivatives in the class of 1,3-bis(aryloxy)propan-2-amines have shown inhibition of multidrug-resistant strains such as Staphylococcus aureus (MRSA) at low micromolar concentrations .
Key Findings:
- Compounds CPD20 and CPD22 demonstrated minimal inhibitory concentrations (MICs) as low as 2.5 μg/ml against S. pyogenes and S. aureus.
- The antibacterial activity is attributed to the phenolic structure, which may interact with bacterial cell membranes or specific targets within bacterial cells .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. Preliminary data suggest that it may modulate enzymatic activity, influencing metabolic pathways crucial for bacterial survival.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(4-Methoxyphenoxy)propan-1-amine | C₁₀H₁₅NO₂ | Different substituent position affecting activity |
4-(2-Methoxyphenoxy)butan-1-amine | C₁₂H₁₉NO₂ | Longer carbon chain; potential for varied activity |
3-(2-Hydroxyphenoxy)propan-1-amine | C₁₀H₁₅NO₂ | Hydroxyl group instead of methoxy; different reactivity |
The ortho-methoxy substitution on the phenyl ring in this compound may influence its reactivity and biological interactions compared to these analogs .
Case Study: Antibacterial Efficacy
In a recent study focusing on the antibacterial properties of related compounds, researchers synthesized a series of bis(aryloxy)propanamines and tested their efficacy against various bacterial strains. The findings indicated that specific structural modifications significantly enhanced antibacterial potency against Gram-positive bacteria, suggesting that similar modifications could be explored for this compound .
Future Research Directions
Given the promising preliminary data regarding its antibacterial activity and potential interactions with biological macromolecules, further research is warranted to:
- Investigate the full spectrum of biological activities.
- Elucidate the detailed mechanisms of action.
- Explore therapeutic applications in treating bacterial infections and possibly other diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-Methoxyphenoxy)propan-1-amine, and how can purity be optimized?
Q. How can researchers design experiments to investigate this compound’s modulation of enzyme activity?
- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric kits) with targets like monoamine oxidases (MAOs) or cytochrome P450 isoforms. For example:
Prepare enzyme solutions (e.g., recombinant MAO-A) in phosphate buffer (pH 7.4).
Incubate with compound (1–100 µM) and substrate (e.g., kynuramine for MAO-A).
Measure product formation (e.g., 4-hydroxyquinoline) via fluorescence (Ex/Em: 315/360 nm). IC₅₀ values are derived from dose-response curves .
Parallel molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and protocols across labs.
- SAR Analysis : Compare analogs (e.g., nitro vs. methoxy substituents) to identify critical functional groups. For example, 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine shows enhanced MAO-B inhibition (IC₅₀ = 2.1 µM) vs. the non-nitrated analog (IC₅₀ = 15 µM) .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to assess effect sizes.
Q. How can researchers develop validated analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Develop a LC-MS/MS method:
Sample Preparation : Plasma proteins precipitated with acetonitrile (1:3 v/v).
Chromatography : HILIC column (mobile phase: 10 mM ammonium acetate in acetonitrile/water 85:15).
Detection : MRM transitions m/z 195.2 → 138.1 (quantifier) and 195.2 → 121.0 (qualifier). Validate per ICH guidelines (linearity: R² > 0.99; LOD: 0.1 ng/mL) .
Q. What approaches are used to study structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
-
Analog Synthesis : Modify substituents (e.g., halogenation at the phenyl ring or alkyl chain elongation) .
-
Biological Testing : Screen analogs against target panels (e.g., GPCRs, kinases) using high-throughput screening (HTS).
-
Computational Modeling : Generate 3D-QSAR models (e.g., CoMFA) to correlate structural features (e.g., logP, polar surface area) with activity .
- Data Table : SAR of Key Derivatives
Derivative | Substituent | MAO-B IC₅₀ (µM) | Solubility (mg/mL) |
---|---|---|---|
Parent | 2-MeO | 15.0 | 12.5 |
Nitro | 4-NO₂ | 2.1 | 8.2 |
Fluoro | 4-F | 9.8 | 10.7 |
Q. How can the stability of this compound under physiological conditions be assessed?
- Methodological Answer : Conduct stability studies in simulated biological fluids:
pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC (e.g., 10% degradation at pH 7.4) .
Plasma Stability : Incubate compound (10 µg/mL) in rat plasma (37°C). Quench with acetonitrile at 0, 1, 2, 4h. Calculate half-life (t₁/₂ > 6h indicates stability) .
Properties
IUPAC Name |
3-(2-methoxyphenoxy)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYVHBXLANTDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389983 | |
Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-88-3 | |
Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methoxyphenoxy)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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